molecular formula C13H21N B3056698 N,N-Diisopropyl-p-toluidine CAS No. 7347-28-6

N,N-Diisopropyl-p-toluidine

Cat. No.: B3056698
CAS No.: 7347-28-6
M. Wt: 191.31 g/mol
InChI Key: YHAUWIDCXVQMPN-UHFFFAOYSA-N
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Description

N,N-Diisopropyl-p-toluidine: is an organic compound with the molecular formula C13H21N . It is a derivative of toluidine, where the amino group is substituted with two isopropyl groups. This compound is commonly used as a curing accelerator in various coating systems, including unsaturated polyester and methyl methacrylate coatings for floorings, walls, and roofs .

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Diisopropyl-p-toluidine can be synthesized through the alkylation of p-toluidine with isopropyl halides under basic conditions. The reaction typically involves the use of a strong base such as sodium hydroxide or potassium hydroxide to deprotonate the amino group, followed by the addition of isopropyl halides to form the desired product.

Industrial Production Methods: In industrial settings, the synthesis of this compound is carried out in large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: N,N-Diisopropyl-p-toluidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophilic reagents like nitric acid, sulfuric acid, and halogens are employed under controlled conditions.

Major Products Formed:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Secondary amines.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

N,N-Diisopropyl-p-toluidine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of N,N-Diisopropyl-p-toluidine involves its role as a curing accelerator. It facilitates the polymerization process by interacting with the monomers and initiating the curing reaction. The compound’s molecular structure allows it to effectively participate in the formation of cross-linked polymer networks, enhancing the mechanical properties and durability of the final product .

Comparison with Similar Compounds

    N,N-Dimethyl-p-toluidine: Similar in structure but with methyl groups instead of isopropyl groups.

    N,N-Diethyl-p-toluidine: Similar in structure but with ethyl groups instead of isopropyl groups.

    N,N-Diisopropyl-m-toluidine: Similar in structure but with the amino group substituted at the meta position instead of the para position.

Uniqueness: N,N-Diisopropyl-p-toluidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its use as a curing accelerator in various industrial applications highlights its importance in enhancing the performance of polymer systems .

Properties

IUPAC Name

4-methyl-N,N-di(propan-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N/c1-10(2)14(11(3)4)13-8-6-12(5)7-9-13/h6-11H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHAUWIDCXVQMPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60223677
Record name N,N-Diisopropyl-p-toluidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60223677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7347-28-6
Record name 4-Methyl-N,N-bis(1-methylethyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7347-28-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Diisopropyl-p-toluidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007347286
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Diisopropyl-p-toluidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60223677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-diisopropyl-p-toluidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.069
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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